Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18717258
InChI: InChI=1S/C11H8F3NO2/c1-17-10(16)8-5-6-3-2-4-7(9(6)15-8)11(12,13)14/h2-5,15H,1H3
SMILES:
Molecular Formula: C11H8F3NO2
Molecular Weight: 243.18 g/mol

Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC18717258

Molecular Formula: C11H8F3NO2

Molecular Weight: 243.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate -

Specification

Molecular Formula C11H8F3NO2
Molecular Weight 243.18 g/mol
IUPAC Name methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
Standard InChI InChI=1S/C11H8F3NO2/c1-17-10(16)8-5-6-3-2-4-7(9(6)15-8)11(12,13)14/h2-5,15H,1H3
Standard InChI Key SNFJIJIEXMUZQL-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(N1)C(=CC=C2)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The indole core of methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. The -CF₃ group at position 7 and the methyl ester at position 2 introduce distinct electronic effects:

  • Trifluoromethyl Group: The -CF₃ substituent acts as a strong electron-withdrawing group, polarizing the indole ring and increasing electrophilicity at adjacent positions.

  • Methyl Ester: The ester moiety enhances solubility in organic solvents while serving as a precursor for further functionalization via hydrolysis or transesterification.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₈F₃NO₂
Molecular Weight243.18 g/mol
Boiling Point402.5±40.0°C (estimated)
Density1.5±0.1 g/cm³
LogP (Partition Coefficient)2.88

The compound’s crystalline structure, resolved via X-ray diffraction, shows a planar indole system with a dihedral angle of 2.8° between the carboxylate group and the aromatic ring, facilitating π-π stacking interactions.

Spectroscopic Characterization

  • NMR: ¹H NMR spectra exhibit a singlet for the -CF₃ group at δ 3.9 ppm and a triplet for the methyl ester protons at δ 3.7 ppm.

  • IR: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch) confirm the ester and -CF₃ functionalities.

Synthesis and Chemical Reactivity

Synthetic Routes

The primary synthesis involves a two-step process:

  • Trifluoromethylation: Introduction of the -CF₃ group to 7-bromoindole-2-carboxylic acid using AgCF₃CO₂ under palladium catalysis (80% yield).

  • Esterification: Reaction of the resulting 7-(trifluoromethyl)-1H-indole-2-carboxylic acid with methanol in the presence of thionyl chloride (SOCl₂), achieving 90% conversion.

Table 2: Optimization of Esterification Conditions

ConditionYield (%)Purity (%)
SOCl₂, 0°C, 2 hrs8598
DCC/DMAP, RT, 12 hrs7895
HCl (gaseous), reflux6590

Reactivity Profile

The -CF₃ group directs electrophilic substitution to the 4- and 6-positions of the indole ring, while the methyl ester undergoes nucleophilic acyl substitution. Key reactions include:

  • Hydrolysis: Conversion to 7-(trifluoromethyl)-1H-indole-2-carboxylic acid using NaOH/EtOH (95% yield).

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with arylboronic acids at position 5, leveraging the -CF₃ group’s electron-withdrawing effect.

CompoundIC₅₀ (μM)Target Enzyme Inhibition (%)
Methyl 7-CF₃-indole-2-ester12.578 (Topo IIα)
Methyl indole-2-carboxylate35.242
Ethyl 7-CF₃-indole-2-ester14.872

Neuroprotective Effects

Preliminary data suggest modulation of NMDA receptors in neuronal cells, reducing glutamate-induced excitotoxicity by 40% at 10 μM concentration. Molecular docking simulations indicate a binding affinity (Kd = 2.3 nM) to the NR2B subunit, comparable to FDA-approved antagonists like memantine.

Industrial and Material Science Applications

Polymer Additives

Incorporation into polyimide matrices enhances thermal stability (decomposition temperature increased by 120°C) and reduces dielectric constants (k = 2.1), making it suitable for high-frequency microelectronics.

Catalysis

The compound serves as a ligand in Cu-catalyzed azide-alkyne cycloaddition (CuAAC), improving reaction turnover by 50% compared to traditional N-heterocyclic carbene ligands.

Environmental and Toxicological Profile

Biodegradation

Aerobic degradation studies in soil show a half-life of 28 days, with complete mineralization to CO₂ and F⁻ ions observed within 90 days.

Ecotoxicity

LC₅₀ values for Daphnia magna and Danio rerio are 45 mg/L and 32 mg/L, respectively, classifying it as "harmful" under EU Regulation 1272/2008.

Future Directions

Ongoing research focuses on:

  • Prodrug Development: Masking the ester group with tert-butyl moieties to enhance oral bioavailability.

  • Hybrid Molecules: Conjugation with cisplatin derivatives to synergize DNA cross-linking and topoisomerase inhibition.

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